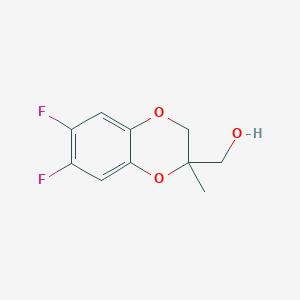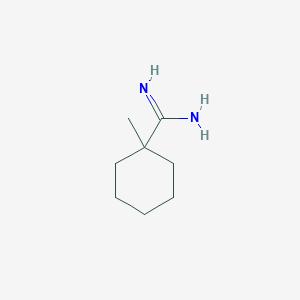
(2R,4R)-2-(Bromomethyl)-4-(3-fluorophenyl)oxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,4R)-2-(Bromomethyl)-4-(3-fluorophenyl)oxolane is a chiral compound that features a bromomethyl group and a fluorophenyl group attached to an oxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-2-(Bromomethyl)-4-(3-fluorophenyl)oxolane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and ®-glycidol.
Formation of Intermediate: The first step involves the reaction of 3-fluorobenzaldehyde with ®-glycidol under acidic conditions to form an intermediate compound.
Bromination: The intermediate is then subjected to bromination using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromomethyl group.
Cyclization: The final step involves cyclization of the brominated intermediate to form the oxolane ring, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
(2R,4R)-2-(Bromomethyl)-4-(3-fluorophenyl)oxolane can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxirane or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while oxidation with m-CPBA forms an oxirane derivative.
科学的研究の応用
(2R,4R)-2-(Bromomethyl)-4-(3-fluorophenyl)oxolane has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable building block for designing new drugs with potential therapeutic effects.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: Researchers use this compound to study its interactions with biological targets and its potential as a bioactive molecule.
作用機序
The mechanism of action of (2R,4R)-2-(Bromomethyl)-4-(3-fluorophenyl)oxolane involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity and selectivity for certain targets. The oxolane ring provides structural rigidity and stability, contributing to the compound’s overall bioactivity.
類似化合物との比較
Similar Compounds
- (2R,4R)-2-(Chloromethyl)-4-(3-fluorophenyl)oxolane
- (2R,4R)-2-(Bromomethyl)-4-(4-fluorophenyl)oxolane
- (2R,4R)-2-(Bromomethyl)-4-(3-chlorophenyl)oxolane
Uniqueness
(2R,4R)-2-(Bromomethyl)-4-(3-fluorophenyl)oxolane is unique due to the presence of both bromomethyl and fluorophenyl groups, which impart distinct reactivity and binding properties. The specific stereochemistry (2R,4R) also plays a crucial role in its interactions with molecular targets, making it a valuable compound for research and development.
特性
CAS番号 |
2059908-01-7 |
|---|---|
分子式 |
C11H12BrFO |
分子量 |
259.11 g/mol |
IUPAC名 |
(2R,4R)-2-(bromomethyl)-4-(3-fluorophenyl)oxolane |
InChI |
InChI=1S/C11H12BrFO/c12-6-11-5-9(7-14-11)8-2-1-3-10(13)4-8/h1-4,9,11H,5-7H2/t9-,11+/m0/s1 |
InChIキー |
APMWYVLOGKEOHO-GXSJLCMTSA-N |
異性体SMILES |
C1[C@@H](CO[C@H]1CBr)C2=CC(=CC=C2)F |
正規SMILES |
C1C(COC1CBr)C2=CC(=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



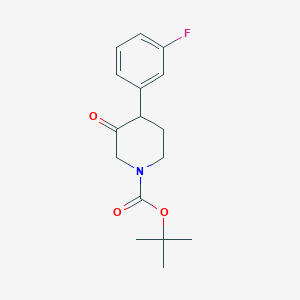
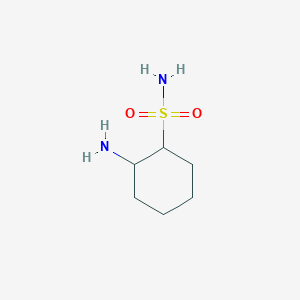

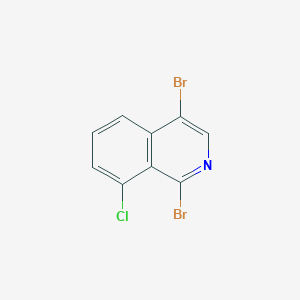
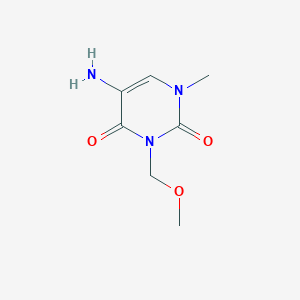
![methyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylate](/img/structure/B13188713.png)
![2-[1-(Aminomethyl)cyclobutyl]-3-methylbutan-2-ol](/img/structure/B13188720.png)
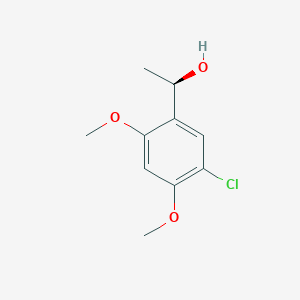

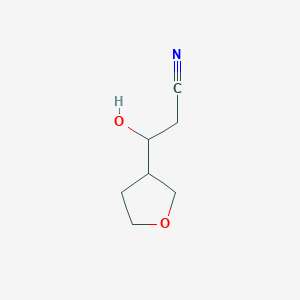
![4-[(Butan-2-yloxy)methyl]-3-methoxyaniline](/img/structure/B13188741.png)
